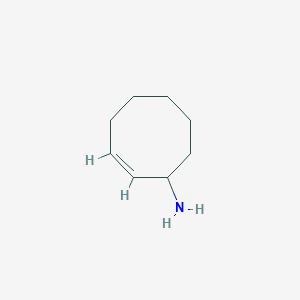

(2Z)-cyclooct-2-en-1-amine

説明

(2Z)-cyclooct-2-en-1-amine is an organic compound characterized by a cyclooctene ring with an amine group attached at the first carbon The “2Z” notation indicates the configuration of the double bond in the cyclooctene ring, where the substituents on the double-bonded carbons are on the same side, making it a “cis” isomer

特性

IUPAC Name |

(2Z)-cyclooct-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOAPRFICOTZFP-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-cyclooct-2-en-1-amine typically involves the following steps:

Cyclooctene Formation: The initial step involves the formation of cyclooctene, which can be achieved through the ring-closing metathesis of 1,8-nonadiene using a suitable catalyst such as Grubbs’ catalyst.

Amination: The cyclooctene is then subjected to hydroamination, where an amine group is introduced at the first carbon. This can be done using a variety of methods, including the use of amine reagents under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of (2Z)-cyclooct-2-en-1-amine may involve large-scale ring-closing metathesis followed by hydroamination. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

(2Z)-cyclooct-2-en-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The double bond in the cyclooctene ring can be reduced to form cyclooctane derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Cyclooctane derivatives.

Substitution: Various substituted amines.

科学的研究の応用

(2Z)-cyclooct-2-en-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2Z)-cyclooct-2-en-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

Cyclooctane: Lacks the double bond and amine group, making it less reactive.

Cyclooctene: Similar structure but without the amine group.

Cyclooctanone: Contains a ketone group instead of an amine.

Uniqueness

(2Z)-cyclooct-2-en-1-amine is unique due to the presence of both a double bond and an amine group in a cyclooctene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications.

生物活性

(2Z)-Cyclooct-2-en-1-amine, a cyclic amine compound with the molecular formula CHN, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

(2Z)-Cyclooct-2-en-1-amine is characterized by a cyclooctene structure with an amine functional group. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- CAS Number : 13532870

- Molecular Weight : 139.21 g/mol

The biological activity of (2Z)-cyclooct-2-en-1-amine is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of sigma receptors, which are implicated in neuroprotective and anticancer activities. Sigma receptor agonists have been shown to exert neuroprotective effects, while antagonists may exhibit antiproliferative properties against cancer cells .

Sigma Receptor Modulation

Recent studies have highlighted the role of sigma receptors in mediating the effects of various compounds on cellular processes. For instance, compounds that target sigma receptors can influence cell survival and proliferation pathways, making them potential candidates for cancer therapy .

Anticancer Potential

One of the most significant areas of interest regarding (2Z)-cyclooct-2-en-1-amine is its potential as an anticancer agent. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through its action on sigma receptors, leading to the inhibition of cell proliferation and promotion of cell death in certain cancer types .

Neuroprotective Effects

In addition to its anticancer properties, (2Z)-cyclooct-2-en-1-amine has been investigated for its neuroprotective effects. By acting as a sigma receptor agonist, it may enhance neuronal survival and promote neuroplasticity, which are crucial for recovery from neurodegenerative conditions .

In Vitro Studies

In vitro assays have demonstrated that (2Z)-cyclooct-2-en-1-amine exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported a dose-dependent inhibition of cell growth in breast cancer cell lines when treated with this compound . The mechanism was linked to the modulation of sigma receptors, leading to increased apoptosis rates.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Sigma receptor modulation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of (2Z)-cyclooct-2-en-1-amine remains under investigation. Initial findings suggest moderate bioavailability with a half-life conducive for therapeutic applications. However, further studies are required to assess its toxicity profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。